Methylamine Sulfate
Description
Significance and Research Context in Synthetic Chemistry
Methylamine (B109427) sulfate (B86663) serves as a versatile reagent and intermediate in the landscape of synthetic organic chemistry. biosynth.com It is particularly noted for its applications in the preparation of various organic compounds. biosynth.com
One of the documented synthetic routes to methylamine sulfate involves the reaction of sulfamic acid with methanol (B129727), a method noted for its clean reaction profile and high yield. galaxy.ai Another synthesis involves the reaction of sulfur(IV) oxide with aqueous methylamine to produce (CH₃NH₃)₂SO₄. researchgate.net This "onium" salt has been characterized using X-ray diffraction, IR spectroscopy, and mass spectrometry, with its structure stabilized by a network of N-H...O hydrogen bonds. researchgate.net
In terms of its applications, this compound is utilized in the synthesis of pharmaceuticals, insecticides, fungicides, and dyes. researchgate.netnih.govairgasspecialtyproducts.com For instance, it is an intermediate in the production of N-methyl-p-aminophenol sulfate, a photographic developer. nih.gov The compound also finds use in the preparation of pyrimidine (B1678525) compounds. biosynth.com Beyond its role as a synthetic intermediate, this compound can act as a viscosity-reducing agent in industrial processes. biosynth.com
The broader context of methylamine and its salts, including the sulfate, highlights their importance as building blocks in chemical manufacturing. airgasspecialtyproducts.comnih.gov Methylamine itself is a crucial precursor in the production of a wide array of chemicals, including pharmaceuticals like ephedrine, pesticides, and surfactants. nih.gov
Overview of Academic Research Trajectories for Alkylammonium Sulfates
The study of alkylammonium sulfates extends beyond their synthetic applications into areas such as atmospheric science and materials chemistry. Research in these areas often focuses on the physicochemical properties of these salts and their interactions.
A significant area of research is the role of alkylammonium sulfates in the formation and growth of atmospheric aerosols. nih.gov Studies have investigated the hygroscopicity, thermostability, and density of various alkylammonium sulfates. nih.gov It has been shown that the heterogeneous uptake of amines on sulfate particles can considerably alter aerosol properties. nih.gov For example, the reaction of alkylamines with ammonium (B1175870) sulfate aerosols can lead to a transition from a crystalline to an amorphous phase and improved water uptake, which has implications for their climatic effects. nih.gov
Research has also explored the hygroscopic behavior of mixtures of alkylammonium salts with inorganic salts commonly found in marine aerosols, such as ammonium sulfate, sodium chloride, calcium nitrate (B79036), and sodium sulfate. researchgate.net The hygroscopic growth of these mixed particles depends on the specific chemical composition and the volume fraction of the alkylammonium salt. researchgate.net
Furthermore, alkylammonium hydrogen sulfates are being investigated as protic ionic liquids. aiche.org These compounds have shown potential in applications like biomass pretreatment, catalysis, and chemical synthesis. aiche.org Research in this area examines how the structure of the alkylammonium cation affects the chemical behavior and acidity of the ionic liquid. aiche.org
The self-aggregation and micelle formation of alkylammonium salts, including chlorides and sulfates, is another active area of research. jst.go.jpresearcher.life Calorimetric studies are used to determine the thermodynamics of micelle formation, providing insights into the driving forces behind this process. jst.go.jp
The table below summarizes some of the key research areas involving alkylammonium sulfates.
| Research Area | Focus | Key Findings |
| Atmospheric Chemistry | Hygroscopicity, thermostability, and density of alkylammonium sulfate aerosols. nih.gov | Alkylammonium sulfates can alter aerosol properties, impacting their climatic effects. nih.gov |
| Ionic Liquids | Use of alkylammonium hydrogen sulfates as protic ionic liquids. aiche.org | Cation structure influences the acidity and catalytic activity of the ionic liquid. aiche.org |
| Surfactant Chemistry | Thermodynamics of micelle formation of alkylammonium salts. jst.go.jpresearcher.life | The entropy of micelle formation is a significant driving force for the process. researcher.life |
| Materials Science | Synthesis and characterization of novel alkylammonium sulfate compounds. researchgate.net | The structure of these salts is often stabilized by hydrogen bonding networks. researchgate.net |
Properties
CAS No. |
33689-83-7 |
|---|---|
Molecular Formula |
CH7NO4S |
Molecular Weight |
129.14 g/mol |
IUPAC Name |
methanamine;sulfuric acid |
InChI |
InChI=1S/CH5N.H2O4S/c1-2;1-5(2,3)4/h2H2,1H3;(H2,1,2,3,4) |
InChI Key |
MROAQUNKLFXYQN-UHFFFAOYSA-N |
SMILES |
CN.CN.OS(=O)(=O)O |
Canonical SMILES |
CN.OS(=O)(=O)O |
Other CAS No. |
33689-83-7 |
Pictograms |
Irritant |
Related CAS |
74-89-5 (Parent) |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Process Development
Catalytic Pathways for Methylamine (B109427) and Methylamine Sulfate (B86663) Production
Zeolite-Catalyzed Amination of Methanol (B129727)
The industrial production of methylamines, including monomethylamine (MMA), dimethylamine (B145610) (DMA), and trimethylamine (B31210) (TMA), predominantly relies on the reaction of methanol and ammonia (B1221849) over solid-acid catalysts. mdpi.comepo.org Zeolites, with their well-defined pore structures and tunable acidity, have emerged as highly effective catalysts for this process. mdpi.com The reaction is typically carried out in the vapor phase at elevated temperatures (300-500°C) and pressures (10-30 kg/cm ²). epo.org
The fundamental reaction involves the amination of methanol, where ammonia reacts with methanol to form methylamines and water. mdpi.com The process yields a mixture of the three methylamines, with the relative proportions being influenced by reaction conditions and catalyst properties. mdpi.comsciencemadness.org
Catalytic Mechanisms:
Two primary mechanisms have been proposed for the zeolite-catalyzed amination of methanol:
Langmuir-Hinshelwood (L-H) Mechanism: In this model, both methanol and ammonia adsorb onto adjacent acid sites on the zeolite surface. mdpi.com An SN2-like reaction then occurs between the adsorbed species to produce methylamines. mdpi.com A competing reaction is the formation of dimethyl ether (DME) from two adsorbed methanol molecules. mdpi.com
Eley-Rideal (E-R) Mechanism: This mechanism suggests that ammonia is the primary species occupying the Brønsted acid sites on the zeolite, while methanol reacts from the gas phase. mdpi.com Ammonia molecules also aid in the desorption of the formed methylamines, preventing the active sites from being blocked. mdpi.com
Role of Zeolite Structure and Acidity:
The shape-selective nature of zeolites plays a crucial role in determining the product distribution. kuleuven.be Zeolites with specific pore architectures can favor the formation of smaller amines like MMA and DMA over the thermodynamically more stable TMA. kuleuven.be For instance, the RRO zeolite Al-RUB-41, with its 8- and 10-ring pores, has demonstrated low selectivity towards TMA. kuleuven.be
The Si/Al ratio of the zeolite framework is another critical factor influencing catalytic performance. High-silica KFI zeolites have shown significantly enhanced methanol conversion and yield of MMA plus DMA compared to their low-silica counterparts. oaepublish.com Modification of zeolites, such as with Na+, can further suppress the formation of by-products like dimethyl ether. oaepublish.com
| Catalyst | Key Features | Selectivity Advantage |
| Al-RUB-41 (RRO topology) | 8- and 10-ring pores | Low selectivity to trimethylamine (TMA). kuleuven.be |
| High-silica KFI zeolite | High Si/Al ratio | High methanol conversion and yield of MMA + DMA. oaepublish.com |
| Binderless Zeolite A | Alkaline earth form (e.g., calcium) | Attractively selective to dimethylamine (DMA). epo.org |
Sulfamic Acid-Mediated Routes to Methylamine Sulfate
A notable synthetic route to this compound involves the reaction of sulfamic acid with methanol. sciencemadness.org Refluxing these two reagents for several hours leads to the formation of ammonium (B1175870) methyl sulfate. sciencemadness.orgyoutube.com This intermediate, upon heating to high temperatures, rearranges to yield this compound. sciencemadness.org
The reaction is driven by the ability of sulfamic acid to act as a sulfating agent for alcohols. chemithon.com The process directly produces the ammonium salt, eliminating the need for a separate neutralization step. chemithon.com While effective, the reaction can be time-consuming. youtube.com
Formaldehyde (B43269) and Ammonium Chloride Reaction Systems
A well-established laboratory-scale synthesis of methylamine involves the reaction of formaldehyde with ammonium chloride. sciencemadness.orgarchive.org Heating a mixture of these two compounds, typically to around 104°C, produces methylammonium (B1206745) chloride. sciencemadness.orgorgsyn.org The freebase methylamine can then be obtained by reacting the salt with a base like sodium hydroxide (B78521). sciencemadness.org
The reaction mechanism is complex and involves several steps. Initially, hexamethylenetetramine (hexamine) can be formed, which is then hydrolyzed by the acidic conditions generated from ammonium chloride to produce formaldehyde and ammonium ions in situ. mdma.ch Formaldehyde and ammonium chloride then condense to form methyleneimine. mdma.ch This intermediate is subsequently reduced to methylamine. mdma.ch A significant by-product of this reaction is formic acid, which can further react with methanol (often present as a stabilizer in commercial formalin) to form methyl formate. mdma.ch
The ratio of reactants influences the product distribution. An excess of ammonium chloride favors the formation of methylamine, while an excess of formaldehyde can lead to the production of dimethylamine and trimethylamine. archive.org
Alternative Synthetic Approaches and Precursor Transformations
Reduction Reactions of Nitro-Compounds
The reduction of nitro compounds presents a viable pathway to primary amines. libretexts.org Nitromethane, for example, can be reduced to methylamine. sciencemadness.org Common methods for this transformation include catalytic hydrogenation using catalysts like platinum, or chemical reduction with metals such as zinc, iron, or tin(II) chloride in the presence of a dilute mineral acid. libretexts.orgsciencemadness.org
Recent advancements have explored the use of iron(salen) complexes as catalysts for the reduction of nitro compounds, including nitromethane, to the corresponding amines. acs.org This methodology can be a useful tool for the in situ generation of anhydrous methylamine. acs.org
Hofmann Rearrangement and Isocyanate Hydrolysis Pathways
Hofmann Rearrangement:
The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one less carbon atom. libretexts.orgthermofisher.com To synthesize methylamine via this route, acetamide (B32628) is treated with bromine and a strong base, such as sodium hydroxide. thermofisher.compearson.com This reaction proceeds through an N-bromoamide intermediate, which then rearranges to form a methyl isocyanate. thermofisher.com
Isocyanate Hydrolysis:
The methyl isocyanate intermediate generated during the Hofmann rearrangement is subsequently hydrolyzed to produce methylamine and carbon dioxide. thermofisher.comjove.com This hydrolysis can occur under aqueous conditions. thermofisher.com The hydrolysis of methyl isocyanate proceeds through the formation of an unstable methyl carbamic acid, which then decomposes to the final products. copernicus.orgnih.gov
Industrial Process Optimization and Selectivity Control in Amine Synthesis
The industrial synthesis of methylamines—monomethylamine (MMA), dimethylamine (DMA), and trimethylamine (TMA)—is a cornerstone of chemical manufacturing, providing essential intermediates for a vast array of products, including solvents, pharmaceuticals, and agricultural chemicals. mdpi.com The primary production route involves the gas-phase reaction of methanol and ammonia over a solid-acid catalyst. uni-muenchen.deresearchgate.net A significant challenge in this process is controlling the selectivity towards the desired amine, as the reaction typically yields a mixture of all three products. mdpi.comwikipedia.org
Historically, the synthesis was carried out at high temperatures (350 to 475°C) and pressures (10 to 50 bar) using amorphous silica-alumina catalysts. google.com This classical approach results in a product distribution that is close to thermodynamic equilibrium, which kinetically favors the formation of trimethylamine (TMA). uni-muenchen.dewikipedia.org However, market demand is often higher for monomethylamine (MMA) and, in particular, dimethylamine (DMA). mdpi.comuni-muenchen.de This discrepancy has driven extensive research into process optimization and the development of advanced catalytic systems to steer the reaction towards the more valuable, less-substituted amines.
A key strategy to enhance the selectivity for MMA and DMA is the use of shape-selective catalysts, most notably zeolites. mdpi.comgoogle.com The principle of shape selectivity relies on the well-defined pore structure of zeolites, which can sterically hinder the formation of the bulkier TMA molecule (kinetic diameter ~6.1 Å) while allowing the smaller MMA and DMA molecules to form and diffuse out. google.comutwente.nl
Catalyst Development and Performance
The transition from traditional amorphous catalysts to crystalline zeolites marked a significant advance in controlling selectivity. Small-pore zeolites such as RHO, ZK-5, KFI, and chabazite (B1143428) have shown particular promise. uni-muenchen.deutwente.nlresearchgate.netoaepublish.com Their pore openings are small enough to impose spatial constraints on the transition state required for TMA synthesis, thereby suppressing its production. utwente.nlresearchgate.net
The data below illustrates the performance of various zeolite catalysts under different reaction conditions.
Table 1: Performance of Various Zeolite Catalysts in Methylamine Synthesis This table is interactive. You can sort and filter the data.
| Catalyst | Temperature (°C) | Methanol Conversion (%) | MMA Selectivity (%) | DMA Selectivity (%) | TMA Selectivity (%) | Source(s) |
|---|---|---|---|---|---|---|
| H-RHO | 325 | 90 | - | High | Low | uni-muenchen.de |
| H-ZK-5 | 325 | 90 | - | High | Low | uni-muenchen.de |
| H-KFI-3.2 | 350 | 63.4 | - | 94.4 (MMA+DMA) | Low | oaes.cc |
| H-KFI-5.4 | 350 | 95.2 | - | 75.1 (MMA+DMA Yield) | Low | oaepublish.comoaes.cc |
| Na-modified KFI-5.4 | 350 | - | - | >75.1 (MMA+DMA Yield) | Low | researchgate.netoaepublish.com |
| Sodium Clinoptilolite | - | 98.66 | 24.11 | 30.62 | 45.27 | google.com |
| H-SSZ-13 (CHA) | - | - | - | 74 (with membrane) | Low | researchgate.net |
Process Parameter Optimization
Beyond catalyst selection, optimizing process parameters is crucial for controlling selectivity and maximizing yield. Key variables include temperature, pressure, and the molar ratio of ammonia to methanol (N/C ratio).
Temperature: While higher temperatures increase reaction rates, they can also favor the thermodynamically stable TMA. mdpi.com Shape-selective catalysts often allow for lower operating temperatures (e.g., 250 to 400°C) compared to traditional catalysts, which helps to increase the selectivity for MMA and DMA. google.comgoogle.comepo.org
Ammonia-to-Methanol (N/C) Ratio: Increasing the N/C ratio generally favors the formation of monomethylamine. mdpi.com A higher concentration of ammonia increases the probability of methanol reacting with ammonia rather than with already-formed methylamines.
Pressure: The synthesis involves a decrease in the number of moles, meaning high pressure thermodynamically favors product formation. rug.nl Typical industrial processes operate at pressures between 10 and 50 bar. google.com
Water Removal: The synthesis reaction produces water, which can inhibit catalyst activity and affect the reaction equilibrium. researchgate.netrsc.org In-situ removal of water using membrane reactors has been shown to increase catalyst lifetime and shift the equilibrium towards the products, boosting the selectivity for DMA and TMA depending on the catalyst used. researchgate.net
The following table summarizes the impact of key process parameters on methylamine synthesis.
Table 2: Influence of Process Parameters on Selectivity This table is interactive. You can sort and filter the data.
| Parameter | Effect on Selectivity | Typical Range | Rationale | Source(s) |
|---|---|---|---|---|
| Temperature | Lower temperatures favor MMA/DMA with shape-selective catalysts. | 250 - 400 °C | Reduces the thermodynamic favorability of TMA formation. | google.comepo.org |
| NH₃/Methanol Ratio | Higher ratios favor MMA. | 0.8 - 4.0 | Increases the likelihood of methanol reacting with NH₃ over methylamines. | mdpi.comgoogle.com |
| Catalyst Pore Size | Pores < 5.5 Å favor MMA/DMA. | < 5.5 Å | Sterically hinders the formation of the larger TMA molecule. | google.com |
In modern industrial plants, unbalancing the reaction away from thermodynamic equilibrium is a key objective. mdpi.comresearchgate.net This is achieved by combining highly selective catalysts with optimized process conditions. Many processes also incorporate recycling of unwanted TMA back into the reactor, where it is re-equilibrated with ammonia to produce the more desirable MMA and DMA, although this adds complexity and cost to the operation. mdpi.comuni-muenchen.de The continuous development of more efficient and selective catalysts remains a primary focus of research to reduce the reliance on such energy-intensive recycle loops. mdpi.com
Mechanistic Investigations of Methylamine Sulfate Reactions
Gas-Phase Reaction Mechanisms and Transition Metal Interactions
The gas-phase reactions of methylamine (B109427), a primary component of methylamine sulfate (B86663), with transition metal cations have been a subject of theoretical investigation to understand the fundamental mechanisms of these interactions. nih.gov Density functional theory (DFT) has been employed to study the reactions of methylamine with ground-state cobalt (Co+) and nickel (Ni+) cations. nih.gov These studies reveal that the interactions lead to processes such as hydride abstraction and dehydrogenation. nih.gov
The mechanisms involve the formation of key intermediates, such as a metal cation-methyl-H species, which then undergoes a charge transfer process. nih.gov For instance, the dehydrogenation of methylamine by these metal cations is proposed to occur in a stepwise manner, beginning with the activation of a C-H bond, followed by a shift of a hydrogen atom from the amino group, and finally the dissociation of a dihydrogen molecule. nih.gov The nature of the transition metal influences the reaction pathways and product distribution. nih.gov
First-row transition metals like titanium, vanadium, chromium, manganese, iron, cobalt, nickel, and copper are known to regulate radical C-H functionalization through various interaction modes. nih.gov These interactions can include radical addition to the metal center or its ligands, single-electron transfer, and hydrogen atom transfer, all of which can enhance the reactivity and selectivity of chemical transformations. nih.gov While sulfate itself is generally a ligand, its interaction with transition metals can occur through one or more of its oxygen atoms, forming monodentate or bidentate complexes. wikipedia.org However, in many coordination complexes, sulfate acts as a counterion. wikipedia.org
Aqueous-Phase Reaction Mechanisms
Acid-Base Reaction Pathways with Ammonium (B1175870) Salts
In the aqueous phase, methylamine sulfate's reactivity is significantly influenced by acid-base chemistry, particularly in its interactions with ammonium salts like ammonium sulfate ((NH₄)₂SO₄) and ammonium bisulfate (NH₄HSO₄). copernicus.orgnih.gov The interaction between gaseous methylamine and solid ammonium sulfate leads to a displacement reaction where the ammonium ion is replaced by the methylammonium (B1206745) ion, resulting in the release of ammonia (B1221849). acs.org This is an irreversible exchange reaction. researchgate.net
Conversely, the reaction of methylamine with ammonium bisulfate follows a different pathway, characterized as a simple acid-base neutralization. nih.gov This reaction is irreversible and does not produce ammonia. nih.gov The uptake of methylamine by ammonium bisulfate is primarily limited by the diffusion of gaseous methylamine to the surface of the salt. nih.gov
The concentration of sulfuric acid in aqueous particles also dictates the reaction mechanism. gdut.edu.cn At high sulfuric acid concentrations, amines are rapidly neutralized by hydronium ions (H₃O⁺) to form ammonium salts within picoseconds. gdut.edu.cnacs.org At lower concentrations, hydrolysis reactions become more prominent, producing ionic pairs of ammonium and hydroxide (B78521) ions (OH⁻). gdut.edu.cnacs.org
The table below summarizes the uptake coefficients of methylamine on various ammonium salts at 298 K. copernicus.orgresearchgate.net
| Ammonium Salt | Uptake Coefficient (γ) |
|---|---|
| (NH₄)₂SO₄ | 6.30 ± 1.03 × 10⁻³ |
| NH₄HSO₄ | 1.78 ± 0.36 × 10⁻² |
| NH₄NO₃ | 8.79 ± 1.99 × 10⁻³ |
| NH₄Cl | 2.29 ± 0.28 × 10⁻³ |
Oligomerization and Complex Product Formation
This compound can participate in reactions that lead to the formation of larger molecules through oligomerization, particularly in the presence of other atmospheric compounds like aldehydes. For example, the reaction of methylamine with glyoxal (B1671930) in evaporating aqueous droplets results in the formation of high-molecular-mass oligomers and 1,3-dimethylimidazole. researchgate.net These reactions can trap volatile amines in the aerosol phase, contributing to the formation of secondary organic aerosol (SOA). researchgate.net
Similarly, when glycolaldehyde (B1209225) reacts with methylamine in the presence of ammonium sulfate, it can lead to the formation of N-derivatized oligomers and imidazole (B134444) derivatives. nih.gov Exposure to methylamine gas and subsequent processing in clouds can increase the incorporation of both methylamine and ammonia into these oligomers. nih.gov The reaction of methylamine with methylglyoxal (B44143) has also been shown to form light-absorbing, oligomeric species. acs.org
Heterogeneous Reaction Dynamics and Surface Interactions
The reactions of this compound often occur at the interface between different phases, such as gas-particle or liquid-solid interfaces, and are thus classified as heterogeneous reactions. The uptake of gaseous methylamine onto solid ammonium salts is a key example of a heterogeneous process. copernicus.orgresearchgate.net Studies using techniques like Knudsen cell reactors have shown that exchange reactions occur between methylamine and ammonium nitrate (B79036), ammonium sulfate, and ammonium chloride at room temperature. copernicus.org
The nature of the surface plays a crucial role in these interactions. For instance, the interaction of methylamine with the surfaces of mackinawite (FeS), an iron sulfide (B99878) mineral, has been investigated using density functional theory. researchgate.netaip.org These studies show that methylamine adsorbs onto the FeS surfaces primarily through the lone pair of electrons on the nitrogen atom, forming a bond with the surface iron atoms. researchgate.netaip.org The strength of this adsorption varies depending on the specific crystal face of the mineral. researchgate.netaip.org
Disproportionation and Transamination Reactions in Amine Synthesis
While direct evidence for disproportionation and transamination reactions involving this compound specifically in amine synthesis is not prevalent in the provided search results, the reactivity of amines in general suggests such pathways are plausible under certain conditions. The formation of methylammonium sulfate from the reaction of methylamine with ammonium sulfate, releasing ammonia, is a form of amine displacement, which is related to transamination principles. acs.org
Reaction Kinetics in Supercritical Water Environments
At lower water densities (less than 0.28 g/cm³) and pressures (up to 250 atm), the reaction appears to be dominated by pyrolysis, with little evidence of hydrolysis. capes.gov.br The activation energy for methylamine disappearance in this regime is about 38 kcal/mol. capes.gov.br As the density of the supercritical water increases, hydrolysis becomes more significant, leading to a higher yield of methanol (B129727). capes.gov.br
Detailed chemical kinetic models have been developed to simulate the oxidation and pyrolysis of methylamine in supercritical water. figshare.comresearchgate.net These models, which can include hundreds of elementary reactions, predict that the major products of oxidation are formamide, ammonia, carbon dioxide, and formic acid. figshare.comresearchgate.net For hydrothermolysis, the predicted major products are ammonia, hydrogen cyanide, methane, water, carbon dioxide, and hydrogen. figshare.comresearchgate.net The predicted activation energies are 47 kcal/mol for oxidation and 51 kcal/mol for thermolysis in supercritical water. figshare.com
The primary pathway for the removal of methylamine during oxidation in SCW is through reaction with the hydroxyl radical (OH). figshare.com The formation of ammonia is mainly attributed to the hydrolysis of formamide. figshare.com An improved kinetic model suggests that the oxidation of the •CH₂NH₂ radical to methanimine (B1209239) (CH₂=NH), followed by its hydrolysis, is a major channel for producing ammonia and formaldehyde (B43269). unimelb.edu.au
Applications in Specialized Chemical Synthesis and Advanced Materials Science
Role as a Precursor in Organic Transformations
Methylamine (B109427) sulfate (B86663) is a valuable precursor in the synthesis of a variety of organic molecules due to the reactivity of the methylamine cation.
Methylamine sulfate is utilized in the synthesis of nitrogen-containing heterocyclic compounds, such as pyrimidines. biosynth.com Pyrimidines are six-membered aromatic rings containing two nitrogen atoms and are foundational structures in numerous biologically active molecules and functional materials. The synthesis of pyrimidine (B1678525) derivatives can involve the reaction of a compound with methylamine in the presence of copper sulfate, which acts as a catalyst. google.com For instance, the reaction of 2-carboxamido-5-methyl-6-chloropyridine with methylamine under heat and pressure in the presence of copper sulfate yields 2-N-methylamido-5-methyl-6-methylamino pyridine. google.com The synthesis of pyrimidine derivatives can also be achieved through the reaction of ketones with amidines. organic-chemistry.org
Methylamine and its derivatives, for which this compound can be a precursor, are crucial intermediates in the production of a wide range of agrochemicals. chemcess.combellechemco.com These include herbicides, fungicides, and insecticides that are vital for crop protection. chemcess.comairgasspecialtyproducts.com For example, monomethylamine (MMA) is reacted with carbon disulfide and caustic soda to produce metam-sodium, a soil fumigant. airgasspecialtyproducts.com Phosgenated MMA is used to create methyl isocyanate, an intermediate for insecticides. airgasspecialtyproducts.com
In the realm of specialty chemicals, methylamine derivatives are used in the manufacturing of surfactants and solvents like N-methyl-2-pyrrolidone (NMP). chemcess.comoceanicpharmachem.com
Methylamine and its derivatives find application in polymer chemistry and the formulation of resins. echemi.com For instance, dimethylamine (B145610) (DMA), a related methylamine, is used to produce accelerators for epoxy resins, which are employed in laminates for electrical equipment. airgasspecialtyproducts.com Methylamines can also be used as catalysts in the condensation of phenol (B47542) and formaldehyde (B43269). airgasspecialtyproducts.com Additionally, methylamine-epichlorohydrin resins are used in graft copolymerization reactions. google.com
Intermediates for Agrochemicals and Specialty Chemicals
Catalytic Roles and Catalyst Precursors in Organic Reactions
Methylamine and its salts can function directly as catalysts or as precursors for other catalytically active compounds in various organic reactions. airgasspecialtyproducts.comunodc.org For example, they can catalyze the dealdolization of diacetone alcohol. airgasspecialtyproducts.com In some reactions, a catalyst is employed to facilitate the formation of an active ester suitable for amidation, a process that can be challenging with methylamine due to its volatility. rsc.org Zeolite-based catalysts are extensively studied for methylamine synthesis, where they facilitate the methylation of ammonia (B1221849). mdpi.com
Advanced Materials Fabrication
The unique properties of methylammonium (B1206745) salts, including this compound, have led to their use in the fabrication of advanced materials.
Methylammonium-based compounds are integral to the fabrication of perovskite solar cells, a promising photovoltaic technology. energy.govmdpi.com The perovskite crystal structure, with the general formula ABX₃, often incorporates an organic cation like methylammonium (CH₃NH₃⁺) at the 'A' site. mdpi.com Methylamine hydroiodide (methylammonium iodide), a related salt, is a common precursor for synthesizing organic-inorganic hybrid perovskites. lookchem.com Researchers have developed various techniques, such as using a mixture of methylamine and acetonitrile (B52724) as a less toxic solvent system, to create high-quality perovskite films for large-scale solar panel production. ox.ac.uk The treatment of perovskite films with methylamine vapor has been shown to improve the morphology of the film, leading to enhanced power conversion efficiency in solar cells. nih.gov
Data Tables
Table 1: Applications of this compound and Related Methylamines
| Application Area | Specific Use | Reference |
| Organic Synthesis | Precursor for pyrimidine compounds | biosynth.comgoogle.com |
| Intermediate for agrochemicals (herbicides, insecticides) | chemcess.combellechemco.comairgasspecialtyproducts.com | |
| Intermediate for specialty chemicals (surfactants, solvents) | chemcess.comoceanicpharmachem.com | |
| Polymer Chemistry | Accelerator for epoxy resins | airgasspecialtyproducts.com |
| Catalyst for phenol-formaldehyde condensation | airgasspecialtyproducts.com | |
| Component of graft copolymerization resins | google.com | |
| Catalysis | Catalyst for dealdolization of diacetone alcohol | airgasspecialtyproducts.com |
| Precursor for catalytically active compounds | airgasspecialtyproducts.com | |
| Advanced Materials | Component of perovskite solar cells | energy.govmdpi.commdpi.com |
| Precursor for perovskite film fabrication | lookchem.com | |
| Agent for morphological improvement of perovskite films | nih.gov |
Synthesis of Liposomal Formulations for Research Applications
This compound plays a crucial role in the advanced preparation of liposomal formulations, particularly for the encapsulation of therapeutic agents in research settings. Its primary function is in the generation of a transmembrane pH gradient, a sophisticated technique for actively loading amphipathic weak bases into the aqueous core of liposomes. nih.govliposomes.cagoogle.com
The process begins by preparing liposomes, which are microscopic vesicles composed of a lipid bilayer, in a solution containing this compound (typically around 0.3 M). nih.gov The lipid composition of these vesicles can be varied, with common examples including dipalmitoylphosphatidylcholine-cholesterol (DPPC/chol), distearoylphosphatidylcholine-cholesterol (DSPC/chol), or sphingomyelin-cholesterol (SM/chol). nih.gov Once the liposomes are formed, the external this compound solution is exchanged for a different buffer, creating a concentration gradient. nih.govliposomes.ca
This gradient is the driving force for drug loading. The uncharged, neutral form of methylamine (CH₃NH₂) can freely permeate the lipid bilayer. As it exits the liposome (B1194612) down its concentration gradient, it leaves behind a proton (H⁺), thereby lowering the internal pH and creating a significant pH gradient (ΔpH) across the liposomal membrane. nih.govgoogle.com Research has shown that this method can establish a ΔpH of approximately 2.8 to 3.0 units. liposomes.ca
Amphipathic weak base drugs, which can exist in both a charged and a neutral state, are then introduced into the external medium. The neutral form of the drug diffuses across the liposome membrane into the now acidic interior. Once inside, the drug becomes protonated (charged) and is thus unable to diffuse back out. nih.govgoogle.com This "ion-trapping" mechanism results in the highly efficient accumulation and stable entrapment of the drug within the liposome. nih.gov This active loading process is also referred to as remote loading.
Studies have demonstrated the successful encapsulation of various compounds using this method. For example, the antibiotic ciprofloxacin (B1669076) has been actively loaded into large unilamellar vesicles (LUVs) in response to a methylammonium sulfate gradient. nih.gov The stability of the entrapped drug is a key advantage of this technique. As long as the internal concentration of this compound is sufficient, a stable, acidic internal pH is maintained, ensuring high retention of the encapsulated agent. nih.gov Liposomal ciprofloxacin formulations prepared this way have shown 100% drug retention during storage for extended periods at various temperatures. nih.gov
The table below summarizes findings from a study on ciprofloxacin-loaded liposomes using a methylammonium sulfate gradient, highlighting the influence of lipid composition on drug retention.
| Liposome Composition (molar ratio) | Drug | Loading Method | Circulation Lifetime Increase | Drug Retention in Circulation |
| DPPC/cholesterol | Ciprofloxacin | Methylammonium Sulfate Gradient | >15-fold | Good |
| DSPC/cholesterol (55:45) | Ciprofloxacin | Methylammonium Sulfate Gradient | >15-fold | Better |
| SM/cholesterol | Ciprofloxacin | Methylammonium Sulfate Gradient | >15-fold | Best |
Data sourced from research on liposomal ciprofloxacin formulations. nih.govliposomes.ca
Solvent Properties in Non-Aqueous Chemical Systems
While many chemical reactions are performed in aqueous solutions, water is not always a suitable solvent, especially for reagents that are water-reactive or non-polar. pearsoncanada.ca In such cases, non-aqueous solvents are essential. nou.edu.ng Liquid methylamine exhibits solvent properties that are analogous to those of liquid ammonia, one of the most well-studied non-aqueous ionizing solvents. wikipedia.org
The effectiveness of a solvent is often related to its physical properties. Key properties for several non-aqueous solvents are compared in the table below.
| Solvent | Formula | Boiling Point (°C) | Dielectric Constant (ε) | Classification |
| Water | H₂O | 100.0 | 80.1 | Amphiprotic |
| Methylamine | CH₃NH₂ | -6.3 | 9.4 (at 0°C) | Protophilic (Basic) |
| Ammonia | NH₃ | -33.4 | 22.0 (at -50°C) | Protophilic (Basic) |
| Sulfuric Acid | H₂SO₄ | 337.0 | 100.0 | Protogenic (Acidic) |
| Benzene | C₆H₆ | 80.1 | 2.3 | Aprotic (Non-polar) |
Data compiled from various chemical reference sources. nou.edu.ngwikipedia.orgvpscience.org
Like other polar protic solvents, liquid methylamine can undergo autoionization, although to a lesser extent than water. This property allows it to support acid-base chemistry specific to the methylamine solvent system. Its solvent power for ionic compounds stems from its ability to solvate ions, a process driven by ion-dipole interactions.
In specialized chemical synthesis, the use of a non-aqueous solvent like liquid methylamine can be advantageous. It provides a medium for reactions involving reactants that would otherwise be hydrolyzed or fail to dissolve in water. pearsoncanada.ca The choice of a non-aqueous solvent is critical as it can influence reaction rates, equilibria, and the stability of the species involved. acs.org The unique solvent properties of methylamine make it a valuable, albeit specialized, component in the toolkit of non-aqueous chemistry. wikipedia.org
Advanced Spectroscopic and Structural Characterization
X-ray Diffraction Analysis for Crystal Structure Determination
X-ray diffraction (XRD) is a powerful technique for elucidating the precise arrangement of atoms within a crystalline solid. For methylamine (B109427) sulfate (B86663), single-crystal XRD analysis has provided detailed insights into its crystal structure. researchgate.net
The compound crystallizes in the monoclinic system with the space group P2₁/c. researchgate.netonu.edu.ua The crystallographic data reveal the unit cell parameters and the spatial arrangement of the methylammonium (B1206745) cations and the sulfate anions. onu.edu.ua The structure is stabilized by an extensive network of hydrogen bonds. researchgate.netonu.edu.ua
Table 1: Crystallographic Data for Methylamine Sulfate
| Parameter | Value |
|---|---|
| Formula | C₂H₁₂N₂O₄S |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 13.1442(7) |
| b (Å) | 8.8370(5) |
| c (Å) | 13.5906(8) |
| β (°) | 113.154(7) |
| Volume (ų) | 1451.46(14) |
| Z | 8 |
| Temperature (K) | 293(2) |
| ρ (calculated) (g/cm³) | 1.466 |
Data sourced from Khoma et al. (2015) onu.edu.ua
Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Interaction Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, serves as a molecular fingerprinting tool, providing information about the functional groups and intermolecular interactions within a compound. The spectra of this compound are characterized by the vibrational modes of the methylammonium cation and the sulfate anion. onu.edu.uanih.gov
The IR spectrum of this compound shows characteristic absorption bands. onu.edu.ua The N-H stretching vibrations of the ammonium (B1175870) group give rise to a broad absorption band, which is indicative of hydrogen bonding. docbrown.infoucalgary.ca The presence of N-H···O hydrogen bonds is a prominent feature in the vibrational spectra of ammonium sulfates. nih.gov Specific bands corresponding to N-CH₃ stretching and scissoring vibrations can also be identified. onu.edu.ua The sulfate anion, if distorted from its ideal tetrahedral symmetry, will exhibit splitting of its vibrational modes, which can be observed in the IR and Raman spectra. nih.gov
Table 2: Selected Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 2879, 2783 | ν(N-CH₃) stretching |
| 1466, 1424 | δ(N-CH₃) scissoring |
| 1276, 1239 | Unassigned |
| 668 | High-intensity band |
Data sourced from Khoma et al. (2015) onu.edu.ua
Nuclear Magnetic Resonance (NMR) for Structural Elucidation and Reaction Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for determining the structure of organic compounds in solution. For this compound, ¹H and ¹³C NMR spectra provide information about the chemical environment of the hydrogen and carbon atoms. chemicalbook.comnih.gov
The ¹H NMR spectrum of this compound would be expected to show a signal for the methyl protons (CH₃) and a signal for the ammonium protons (NH₃⁺). The chemical shift and multiplicity of these signals are influenced by the solvent and the exchange rate of the acidic ammonium protons. acs.org Similarly, the ¹³C NMR spectrum will show a signal for the methyl carbon. nih.govspectrabase.com NMR can be used to confirm the purity of the compound and to monitor reactions involving this compound. tcichemicals.com
Table 3: Predicted and Experimental NMR Data for Methylamine and Related Compounds
| Nucleus | Compound | Solvent | Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|---|
| ¹H | This compound | - | Predicted | - |
| ¹³C | This compound | - | Predicted | - |
| ¹H | Methoxetamine HCl | CDCl₃ | 9.55 (NH₂) | - |
| ¹H | Methoxetamine HCl | CDCl₃ | 2.47 (NCH₃) | t |
Mass Spectrometry for Fragmentation Pathways and Molecular Ion Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. Electron Impact (EI) mass spectrometry of this compound primarily provides information about the volatile methylamine component. researchgate.netonu.edu.ua The mass spectrum is characterized by the fragmentation pattern of the methylamine cation. onu.edu.ua
The fragmentation of methylamine typically involves the loss of a hydrogen atom to form the [M]⁺ ion at m/z = 31, followed by the formation of the [CH₂=NH₂]⁺ ion at m/z = 30, which is often the base peak. onu.edu.ua The observation of a peak at m/z = 32 corresponds to the protonated molecule, [M+H]⁺. onu.edu.ua This fragmentation pattern is characteristic of primary alkylamines. onu.edu.ua
Table 4: Electron Impact (EI) Mass Spectrum Data for this compound
| m/z | Ion | Relative Intensity (%) |
|---|---|---|
| 32 | [M + H]⁺ | 15 |
| 31 | [M]⁺ | 75 |
| 30 | [CH₂=NH₂]⁺ | 100 |
Data represents the fragmentation of the methylamine component as reported by Khoma et al. (2015) onu.edu.ua
Theoretical Spectroscopic Parameter Calculations and Predictions
Theoretical calculations, often employing density functional theory (DFT) or ab initio methods, are used to complement experimental spectroscopic data. researchgate.netacs.org These calculations can predict vibrational frequencies, NMR chemical shifts, and electronic transitions. researchgate.netnih.gov
For systems containing methylammonium ions, theoretical studies have been used to assign resonant frequencies in Raman spectra and to interpret the hydrogen-bonding network. acs.org The computed harmonic vibrational spectra of cluster models can be compared directly with experimental IR spectra to understand the structures of ion-molecule complexes. nih.gov While specific theoretical calculations for this compound were not detailed in the provided search results, the methodologies have been applied to very similar compounds, such as methylammonium nitrate (B79036) and hydrated methylamine clusters, indicating their applicability for gaining deeper insights into the spectroscopic properties of this compound. acs.orgustc.edu.cn
Kinetics and Thermodynamics of Methylamine Sulfate Chemical Processes
Reaction Rate Determination and Kinetic Modeling in Aqueous and Gas Phases
The study of reaction rates and the development of kinetic models for methylamine (B109427) sulfate (B86663) are crucial for understanding its formation and behavior in various environments. Research has explored these kinetics in both aqueous and gas phases, revealing complex dependencies on reactants and environmental conditions.
In the aqueous phase , the reaction kinetics of methylamine with various compounds, including those leading to sulfate formation, have been investigated. For instance, the reaction of glycolaldehyde (B1209225) with methylamine and ammonium (B1175870) sulfate shows a significant dependence on pH. acs.org The second-order rate constants for these reactions are generally smaller than those for similar reactions with glyoxal (B1671930) or methylglyoxal (B44143). acs.org At a pH of 3.2, the reaction of glycolaldehyde with methylamine and ammonium sulfate exhibits similar rate constants of approximately 10⁻⁴ M⁻¹ s⁻¹. acs.orgnih.gov However, at very high relative humidity, the reaction rates can be more than two orders of magnitude faster than predicted by bulk liquid kinetics, suggesting the importance of surface reactions at air-water interfaces. acs.orgnih.gov
Kinetic modeling in the aqueous phase often employs the Langmuir-Hinshelwood model, particularly for photocatalytic degradation processes involving methylamine. researchgate.net In such cases, the rate constant (k) is shown to increase with the intensity of UV-A radiant flux. researchgate.net
In the gas phase , kinetic studies have also been performed. For example, the reaction of methylglyoxal with methylamine under dry, particle-free conditions was found to have a rate constant of k = (9 ± 2) × 10⁻¹⁷ cm³ molecule⁻¹ s⁻¹ at 294 K. hmc.edu Gas-phase photocatalytic oxidation of methylamine can be described by the monomolecular Langmuir-Hinshelwood model. researchgate.net Quantum chemical methods are also employed to model gas-phase reactions, such as the hydration of methylenimine, a product of methylamine degradation. researchgate.net
The uptake of methylamine onto existing ammonium salt particles has been quantified. The uptake coefficients of methylamine (MA) at 298 K were measured to be:
(NH₄)₂SO₄: 6.30 ± 1.03 × 10⁻³
NH₄HSO₄: 1.78 ± 0.36 × 10⁻²
NH₄NO₃: 8.79 ± 1.99 × 10⁻³
NH₄Cl: 2.29 ± 0.28 × 10⁻³ researchgate.net
A linear free energy relationship was observed for the heterogeneous reactions between methylamine and ammonium chloride, ammonium sulfate, and ammonium nitrate (B79036). researchgate.net
Activation Energy Studies of Ethoxylation and Other Reactions
Activation energy (Ea) is a critical parameter in understanding the temperature dependence of reaction rates. For reactions involving methylamine and its derivatives, activation energy studies provide insight into the energy barriers that must be overcome for a reaction to proceed.
A study on the gas-phase reaction of methylglyoxal with methylamine determined an activation energy of Ea = 64 ± 37 kJ/mol . hmc.edu This value indicates the energy required for this specific reaction to occur in the absence of a solvent.
Theoretical studies using ab initio calculations have been employed to predict activation energies for various reactions. For the reaction of methylamine with acetaldehyde, the predicted activation free energy for the bimolecular formation of the aminoalcohol intermediate is very high, suggesting that the actual mechanism is likely catalyzed. scielo.brscielo.br Similarly, the unimolecular elimination of water from this intermediate also has a high calculated activation free energy. scielo.brscielo.br
The activation energy for the hydrolysis of HNSO₂ catalyzed by MSA was found to be only 0.8 kcal mol⁻¹, which is significantly lower than the 7.7 kcal mol⁻¹ barrier for the water-assisted hydrolysis. copernicus.org This highlights the catalytic effect of MSA in this reaction. copernicus.org
It is important to note that temperature itself does not alter the activation energy of a reaction. sparkl.me Instead, an increase in temperature provides more molecules with sufficient kinetic energy to overcome the activation energy barrier, thus increasing the reaction rate. sparkl.mesolubilityofthings.com
Thermodynamic Stability of Reaction Intermediates and Cluster Formation
The thermodynamic stability of reaction intermediates and clusters is a key factor in determining the pathways and products of chemical reactions involving methylamine sulfate. Quantum chemistry calculations are a powerful tool for investigating the structures and energetics of these transient species.
The formation of clusters between oxalic acid and methylamine has also been investigated. rsc.orgrsc.org These clusters are found to be relatively stable, with their stability increasing as more atoms participate in the formation of a ring-like structure. rsc.orgrsc.org Thermodynamic analysis revealed that the formation of heterodimers of oxalic acid and methylamine is favorable, with Gibbs free energy changes supporting the association of up to four methylamine molecules with one oxalic acid molecule. rsc.org
In the context of sulfuric acid-amine systems, the presence of a mixture of ammonia (B1221849) and amines can confer greater thermodynamic stability to a given cluster than either base alone. acs.org The gas-phase basicity of the amines is a primary determinant of the binding strength in smaller clusters. acs.org The formation of N-heterocycles from the reaction of glyoxal with methylamine is also a thermodynamically driven process. researchgate.net
The interaction between N,O-dimethylcarbamate and methylamine has been studied as a model for polyurea formation. cijournal.ru Reactions involving the methylamine dimer are found to be more favorable both kinetically and thermodynamically than reactions with the methylamine monomer. cijournal.ru This preference is attributed to the increased donor and acid-base properties of the dimer and a higher entropy of transformation. cijournal.ru
Influence of Environmental Conditions (e.g., pH, Temperature) on Reaction Kinetics
Environmental conditions, particularly pH and temperature, exert a significant influence on the kinetics of chemical reactions involving this compound.
pH:
The pH of the reaction medium is a critical factor in aqueous-phase reactions. For the photocatalytic degradation of methylamine, the neutral species (CH₃NH₂) is degraded more rapidly than its protonated form (CH₃NH₃⁺). researchgate.net This is because the hydroxyl radicals, which are key reactants in this process, react more favorably with the lone-pair electrons on the nitrogen atom of the neutral form. researchgate.net The products of this degradation also vary with pH; at pH 3.1 and 5.2, the primary nitrogen product is ammonium (NH₄⁺), while at pH 12, significant production of nitrite (B80452) and nitrate is observed. researchgate.net
In the reaction of glycolaldehyde with methylamine and ammonium sulfate, the reaction rate constants show a clear pH dependence. acs.org However, the dependence is less than what would be expected if the reaction rate were solely a function of the concentration of the deprotonated amine species. acs.org Similarly, the reaction of hydroxyacetone (B41140) with methylamine is also pH-dependent. acs.org For the formation of brown carbon from the reaction of glyoxal with ammonium sulfate and methylamine, the rate of formation is enhanced in the presence of methylamine and is affected by the initial pH of the solution. copernicus.org Some studies have shown that excessive acidity (pH < 2) can inhibit reaction processes. researchgate.net
Temperature:
Temperature has a profound effect on reaction rates, as described by the Arrhenius equation. solubilityofthings.commt.com Generally, an increase in temperature leads to an increase in the kinetic energy of reactant molecules, resulting in more frequent and energetic collisions, and thus a higher reaction rate. sparkl.mesolubilityofthings.comajpojournals.org For many reactions, the rate approximately doubles for every 10°C rise in temperature. solubilityofthings.com
However, the relationship is not always straightforward. In the formation of particles from methanesulfonic acid and amines, a strong inverse dependence of particle formation on temperature has been observed. acs.org This is attributed to the decomposition of intermediate clusters at higher temperatures, which competes with the forward reactions leading to particle growth. acs.org
It's important to distinguish that temperature affects the reaction rate, but generally not the reaction order, unless the reaction mechanism itself changes with temperature. quora.com
Environmental Chemistry and Atmospheric Implications
Role in Atmospheric New Particle Formation and Aerosol Chemistry
Methylamine (B109427) plays a significant role in atmospheric new particle formation (NPF) and the subsequent chemistry of aerosols. Amines, including methylamine, are recognized as potent enhancers of NPF, often more so than ammonia (B1221849). tandfonline.comresearchgate.net They readily react with strong acids present in the atmosphere, most notably sulfuric acid, to form stable salt particles. copernicus.org This acid-base reaction is a crucial pathway for the conversion of gaseous methylamine into the particulate phase, contributing to the formation and growth of secondary organic aerosols. tandfonline.comacs.org
Studies have shown that even at low concentrations, amines can significantly promote the nucleation of sulfuric acid particles. copernicus.org The formation of methylaminium sulfate (B86663) through the reaction of methylamine and sulfuric acid is a key step in this process. acs.org These newly formed particles can then act as seeds for cloud condensation nuclei, thereby influencing cloud formation and the Earth's radiative balance. acs.org
The effectiveness of methylamine in NPF is attributed to its ability to form stable clusters with acid molecules. Theoretical calculations have explored the growth mechanism of methylamine-sulfuric acid-water clusters, shedding light on the initial steps of particle formation. nih.govustc.edu.cn Research has identified that clusters such as CH₃NH₂(H₂SO₄)(H₂O)₂, CH₃NH₂(H₂SO₄)₂, and CH₃NH₂(H₂SO₄)₃ are likely to be prevalent in the atmosphere. nih.govacs.org The presence of methylamine can enhance particle formation rates in systems containing sulfuric acid and methanesulfonic acid (MSA), another important atmospheric acid, particularly in marine environments. acs.org
The chemical composition of aerosols is altered by the incorporation of methylamine. It has been observed to react with other aerosol components, such as methylglyoxal (B44143), to form light-absorbing oligomeric species, contributing to the formation of brown carbon. acs.orgresearchgate.net This highlights the multifaceted role of methylamine in not only the quantity but also the chemical and optical properties of atmospheric aerosols.
Heterogeneous Reactions with Atmospheric Sulfates and Bisulfates
Methylamine undergoes heterogeneous reactions with existing atmospheric particles, particularly those containing sulfates and bisulfates. These reactions are crucial for the gas-to-particle conversion of methylamine and contribute to the growth and chemical evolution of atmospheric aerosols. tandfonline.com
Landmark studies have investigated the uptake of methylamine on ammonium (B1175870) sulfate ((NH₄)₂SO₄) and ammonium bisulfate (NH₄HSO₄) surfaces. In the case of ammonium sulfate, a displacement reaction occurs where the ammonium ion is replaced by the aminium ion (methylammonium), leading to the release of ammonia. nih.gov This process alters the composition of the existing aerosol particles.
The reaction with ammonium bisulfate, however, follows a different mechanism. It is characterized as an acid-base neutralization reaction, which is largely irreversible and does not produce ammonia. nih.gov This reaction is often limited by the diffusion of gaseous methylamine to the surface of the ammonium bisulfate particles. nih.gov Such reactions effectively convert gaseous amines into the particle phase, contributing to aerosol mass and growth. copernicus.orgnih.gov
The uptake coefficients, which measure the efficiency of these heterogeneous reactions, have been determined for methylamine on various sulfate surfaces. For instance, the uptake of methylamine on sulfuric acid has been found to be efficient and irreversible, leading to the formation of alkylaminium sulfates. acs.org The efficiency of these reactions can be influenced by environmental factors such as relative humidity and the acidity of the aerosol particles. nsf.gov
The following table summarizes the types of heterogeneous reactions methylamine undergoes with atmospheric sulfates and bisulfates:
| Reactant | Reaction Type | Key Observation | Atmospheric Significance | Reference |
|---|---|---|---|---|
| Ammonium Sulfate ((NH₄)₂SO₄) | Displacement Reaction | Ammonium is displaced by methylammonium (B1206745), releasing ammonia. | Alters the chemical composition of existing aerosol particles. | nih.gov |
| Ammonium Bisulfate (NH₄HSO₄) | Acid-Base Neutralization | Irreversible uptake of methylamine without ammonia release. | Contributes to particle growth and sequesters gaseous methylamine. | nih.gov |
| Sulfuric Acid (H₂SO₄) | Reactive Uptake | Efficient and irreversible formation of methylaminium sulfates. | Promotes the growth of acidic atmospheric particles. | acs.org |
Interaction with Atmospheric Acids (e.g., Oxalic Acid, Sulfuric Acid) and Nucleation Processes
The interaction of methylamine with atmospheric acids is a fundamental driver of new particle formation and growth. Sulfuric acid (H₂SO₄) is a primary reactant, but other acids like methanesulfonic acid (MSA) and dicarboxylic acids such as oxalic acid also play a significant role. acs.orgnih.govscispace.com
Interaction with Sulfuric Acid: The reaction between methylamine and sulfuric acid is a strong acid-base interaction that leads to the formation of a stable H₂SO₄-NH₂CH₃ complex. furman.edu This complex is significantly more stable than the corresponding complexes with ammonia or water, indicating that methylamine is more effective at stabilizing sulfuric acid in the initial stages of nucleation. furman.edu The presence of methylamine enhances the hydration of sulfuric acid clusters, further promoting particle formation. acs.orgfurman.eduacs.org Theoretical studies have shown that the formation of clusters containing methylamine and sulfuric acid is thermodynamically favorable, even at atmospherically relevant temperatures. nih.govustc.edu.cn
Interaction with Oxalic Acid: Oxalic acid, a common dicarboxylic acid in the atmosphere, also interacts with methylamine to form stable clusters. nih.govrsc.orgresearchgate.netrsc.org Research indicates that methylamine binds more readily to oxalic acid than ammonia does, which promotes nucleation. nih.govrsc.orgresearchgate.netrsc.org The formation of (C₂H₂O₄)(CH₃NH₂)n clusters has been studied, and it is suggested that these clusters can exist at noteworthy concentrations in the atmosphere, participating in new particle formation. nih.govrsc.orgresearchgate.netrsc.org However, the reaction of oxalic acid and methylamine alone may not be a significant source of new particles without the presence of a stronger acid like MSA. scispace.com
Interaction with Methanesulfonic Acid (MSA): In marine and coastal environments, MSA is an important atmospheric acid. acs.org Methylamine enhances particle formation in the presence of MSA. acs.org Studies on the MSA-methylamine-ammonia system have shown that methylamine and ammonia can have a synergistic effect on new particle formation, especially under acid-rich conditions. frontiersin.org The presence of MSA can either enhance or suppress sulfuric acid-base nucleation depending on the specific amine and the ratio of the acids. acs.org For methylamine, its introduction into a sulfuric acid-MSA system generally leads to an increase in particle concentrations. acs.org
The nucleation process is fundamentally about the formation of stable molecular clusters that can grow into larger particles. The strong interactions between methylamine and these various atmospheric acids facilitate the formation and stability of these initial clusters, thereby playing a crucial role in atmospheric aerosol dynamics. researchgate.netcopernicus.organnualreviews.org
Environmental Occurrence and Pathways in Atmospheric Residues
Methylamine is present in the environment from both natural and anthropogenic sources. It occurs naturally in some foods and beverages and is a product of biological processes. nih.gov In the atmosphere, methylamine is found in both the gas and particle phases. tandfonline.comacs.orgresearchgate.net
A significant pathway for the presence of methylamine in atmospheric residues is through its gas-to-particle conversion. As discussed, acid-base reactions with atmospheric acids like sulfuric acid are a primary mechanism for this conversion. tandfonline.com This leads to the formation of methylaminium salts, such as methylamine sulfate, which reside in the particulate phase. copernicus.org
Field measurements have confirmed the presence of methylamine in atmospheric aerosols. For example, a study conducted at a forested site in Japan found that approximately 77% of the atmospheric methylamine was detected in fine-mode particles. tandfonline.com The concentration of particulate methylamine often shows a positive correlation with the concentration of non-sea-salt sulfate, suggesting that the reaction with sulfuric acid is a key formation pathway. tandfonline.com
The table below presents data from a study on the atmospheric concentration of methylamine, highlighting its distribution between the gas and particle phases.
| Phase | Percentage of Total Atmospheric Methylamine | Average Concentration (ng-N m⁻³) | Reference |
|---|---|---|---|
| Fine-mode Particles | ~77% | Total: 0.962 | tandfonline.com |
| Gas Phase | ~17% | ||
| Coarse-mode Particles | ~6% |
Computational Chemistry and Theoretical Modeling
Quantum Chemical Calculations for Molecular and Cluster Structures
Quantum chemical calculations are fundamental to elucidating the electronic structure, geometry, and energetic properties of methylamine (B109427) sulfate (B86663), both as an individual ion pair and within larger molecular clusters. These calculations are crucial for understanding its role in atmospheric particle formation. frontiersin.orgescholarship.org
Energy minimization procedures are employed to identify the most stable geometric configurations of molecules and their clusters. ethz.ch For methylamine sulfate, these calculations reveal the formation of a stable ion pair, [CH₃NH₃]⁺[HSO₄]⁻, resulting from proton transfer from sulfuric acid to methylamine. frontiersin.orgresearchgate.net The stability of these clusters is a key factor in atmospheric new particle formation.
Theoretical studies on clusters of methanesulfonic acid (MSA) and methylamine (MA) show that the formation of an ion pair, [CH₃SO₃]⁻[H₃NCH₃]⁺, is a critical step. frontiersin.org The stability of these acid-base clusters is enhanced by the presence of additional acid molecules or other bases like ammonia (B1221849). frontiersin.org Quantum chemical calculations have been used to determine the dissociation energies of various clusters, providing a quantitative measure of their stability. escholarship.org For instance, the dissociation energy of the MSA-MA cluster is significant, indicating a strong interaction. escholarship.org The addition of other molecules, like oxalic acid or water, can further stabilize the cluster through hydrogen bonding, which is reflected in higher dissociation energies. escholarship.org
Table 1: Calculated Dissociation Energies (De) for Methylamine-Containing Clusters
| Cluster Composition | Dissociation Energy (kcal/mol) | Reference |
|---|---|---|
| MSA-MA | 18.15 | escholarship.org |
| MSA-MA-H₂O | 16.28 | escholarship.org |
| MSA-MA-OxA | 23.49 | escholarship.org |
| MSA-MA-OxA-H₂O | 28.43 | escholarship.org |
| H₂SO₄-NH₂CH₃ | 21.8 | researchgate.net |
This table presents theoretical dissociation energies for various molecular clusters containing methylamine (MA), methanesulfonic acid (MSA), sulfuric acid (H₂SO₄), water (H₂O), and oxalic acid (OxA). The values indicate the energy required to break apart the cluster, with higher values signifying greater stability.
These calculations demonstrate that multicomponent ionic clusters involving this compound exhibit high dissociation energies, underscoring their thermodynamic stability. escholarship.org The stability is largely attributed to the formation of strong ion pairs and extensive hydrogen bonding networks. frontiersin.org
Proton transfer is a central event in the formation of this compound clusters. Quantum chemical studies show that in clusters containing an acid (like sulfuric acid or methanesulfonic acid) and methylamine, a proton is readily transferred from the acid to the amine. frontiersin.orgescholarship.org This process is often facilitated by the presence of other molecules, such as water, which can act as a bridge or solvent to lower the energy barrier for the transfer. researchgate.netrsc.org
In clusters of methanesulfonic acid (MSA) and methylamine (MA), each MA molecule typically accepts a proton from an MSA molecule, forming the ion pair [CH₃SO₃]⁻[H₃NCH₃]⁺. frontiersin.org This proton transfer is a key factor in stabilizing the cluster structure. frontiersin.org Ab initio molecular dynamics simulations have shown that this proton transfer is a robust phenomenon, occurring readily at room temperature and even at elevated temperatures. escholarship.org The ability of a base to accept a proton in a water cluster has been linked to its aqueous-phase basicity. rsc.org For mixed-acid systems, such as those containing both sulfuric and nitric acid, proton transfer to the amine is also a dominant feature, leading to the formation of stable hydrogen-bonded clusters. rsc.org
Energy Minimization and Stability Prediction
Molecular Dynamics Simulations for Elucidating Reaction Pathways
Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems, providing detailed insights into reaction mechanisms and pathways. mdpi.commdpi.com By simulating the motions of atoms and molecules over time, MD can map out the complex steps involved in chemical reactions. mdpi.com
In the context of methylamine, MD simulations have been used to investigate its degradation pathways and its role in enzymatic reactions. mdpi.comscience.gov For example, simulations of the enzyme methylamine dehydrogenase (MADH) have been crucial in characterizing the dynamics of the active site before the rate-determining proton-transfer step. researchgate.net These simulations revealed that fluctuations in the distance between the proton donor (the methyl group of the substrate) and the acceptor (an aspartate residue) are critical for the reaction to occur. researchgate.net
Furthermore, ab initio MD simulations, which use quantum mechanical calculations to determine the forces between atoms at each step, have been applied to study reactions in the condensed phase. escholarship.orgmdpi.com These simulations have shown that for methylamine-acid clusters, proton transfer is a very rapid process, occurring on the picosecond timescale. escholarship.orgcopernicus.org This approach allows for the direct observation of bond-breaking and bond-forming events, offering a detailed, atomistic view of the reaction pathway. mdpi.commdpi.com
Density Functional Theory (DFT) Applications in Reaction and Structural Studies
Density Functional Theory (DFT) has become a primary computational method for studying the electronic structure of chemical systems due to its favorable balance of accuracy and computational cost. nih.govumn.edu It is widely used to investigate the structures, properties, and reaction mechanisms of molecules like methylamine and its derivatives. frontiersin.orgresearchgate.netnih.gov
DFT calculations are employed to optimize the geometries of methylamine-containing clusters and to determine their thermodynamic stability. frontiersin.orgresearchgate.net For instance, studies on the decomposition of methylamine on metal surfaces have used DFT to map out the entire reaction network, calculating adsorption energies and energy barriers for each elementary step. researchgate.net In the study of atmospheric particle formation, DFT is used to calculate the Gibbs free energies of formation for clusters, which helps in predicting their atmospheric relevance. rsc.orgresearchgate.net
DFT has also been instrumental in studying the N-demethylation reactions of methylamine catalyzed by enzymes like cytochromes P450. nih.gov These calculations can elucidate competing reaction mechanisms, such as C-H hydroxylation versus a double hydrogen atom transfer, by comparing their respective energetic barriers. nih.gov The results from DFT can rationalize experimental observations and provide predictive insights into the reactivity of different amines. nih.govnih.gov
Ab Initio Calculations for Kinetic Parameters and Potential Energy Surfaces
Ab initio calculations, which are based on quantum mechanics from first principles without reliance on empirical parameters, are essential for accurately determining kinetic parameters and constructing potential energy surfaces (PES). osti.govrsc.org A PES provides the energy of a chemical system as a function of its atomic coordinates and is fundamental to understanding and simulating chemical reaction dynamics. whiterose.ac.uk
For reactions involving methylamine, ab initio methods are used to compute the potential energy barriers that govern reaction rates. nih.gov For example, in the enzyme methylamine dehydrogenase, ab initio quantum chemistry is combined with molecular simulation to analyze the proton tunneling mechanism, which is crucial for understanding the kinetic isotope effects observed experimentally. nih.gov High-level ab initio methods like CCSD(T)-F12 are used to compute highly accurate energies to construct three-dimensional PESs for studying the large-amplitude motions within the methylamine molecule itself. frontiersin.org
These calculations provide the necessary data to model the kinetics of complex reactions. By combining ab initio MD sampling with high-level calculations, the thermodynamics and kinetics of cluster formation, such as the hydration of the sulfuric acid-methylamine complex, can be determined with high accuracy. researchgate.net The resulting kinetic parameters and detailed PESs are invaluable for both theoretical studies of reaction dynamics and for developing chemical models used in larger-scale atmospheric or biological simulations. nih.gov
Future Research Directions and Interdisciplinary Perspectives
Exploration of Novel Synthetic Pathways for Enhanced Selectivity
The synthesis of methylamines, for which methylamine (B109427) sulfate (B86663) is a key salt, is a cornerstone of the chemical industry. mdpi.com Historically, production has involved the reaction of ammonia (B1221849) with methanol (B129727) over aluminosilicate (B74896) catalysts, which typically yields a mixture of monomethylamine (MMA), dimethylamine (B145610) (DMA), and trimethylamine (B31210) (TMA). wikipedia.org Due to thermodynamic equilibrium, TMA is often the main product, even though MMA and DMA are more commercially valuable. mdpi.com Future research is intensely focused on developing novel synthetic pathways that enhance selectivity towards these less-substituted amines.
One promising area is the modification of zeolite catalysts. Zeolites, with their well-defined pore structures, can induce shape selectivity. utwente.nl For large and medium-pore zeolites, postsynthesis modification with agents like tetraethoxysilane can narrow pore openings, introducing transport limitations for bulkier products like TMA and thus enhancing the selectivity for MMA and DMA. utwente.nl Small-pore zeolites inherently show high selectivity for MMA and DMA without modification, but their higher production cost is a barrier to commercialization. mdpi.com Research aims to develop more cost-effective catalysts to shift production from equilibrium-driven processes to highly selective ones. mdpi.com
A groundbreaking approach is the direct electrosynthesis of methylamine from inorganic waste products. Researchers have reported the first electrochemical reaction that converts carbon dioxide (CO2) and nitrate (B79036) (NO3−) into methylamine in an aqueous medium under ambient conditions. This process uses a cobalt β-tetraaminophthalocyanine molecular catalyst on carbon nanotubes. The key C–N bond formation occurs when hydroxylamine (B1172632) (from nitrate reduction) condenses with formaldehyde (B43269) (from CO2 reduction). This method represents a significant leap towards sustainable amine synthesis from abundant inorganic sources.
Another novel strategy involves the tandem coupling of methylamine or nitroalkane with aldehydes using platinum nanowires as a catalyst. researchgate.net This method allows for the fabrication of various N-alkyl amines with high yields under mild and environmentally friendly conditions, using methylamine as a methylating reagent. researchgate.net The direct synthesis of methylammonium (B1206745) sulfate itself has been achieved through the reaction of sulfur(IV) oxide with aqueous methylamine, yielding (CH3NH3)2SO4 crystals. researchgate.net
Table 1: Comparison of Catalytic Performance in Selective Methylamine Synthesis
| Catalyst System | Reactants | Key Outcome | Reference |
|---|---|---|---|
| H-Mordenite modified with tetraethoxysilane | Methanol, Ammonia | Strongly enhanced selectivity for mono- and dimethylamine. | utwente.nl |
| H-CHA (Chabazite) Zeolite | Methanol, Ammonia | Achieved 96% methanol conversion and 97% selectivity for MMA and DMA. | mdpi.com |
| Cobalt β-tetraaminophthalocyanine/CNT | Carbon Dioxide, Nitrate | First direct electrosynthesis of methylamine at ambient conditions. | |
| Platinum Nanowires (Pt NWs) | Methylamine, Aldehyde | Selective preparation of N-alkyl amines with good to excellent yields. | researchgate.net |
Advanced Catalytic Applications in Sustainable Chemical Processes
Catalysis is pivotal in developing sustainable chemical processes by minimizing waste, reducing energy consumption, and utilizing renewable feedstocks. mdpi.comresearchgate.net Methylamines are integral to these efforts, both as products and as reagents in catalytic cycles. The design of catalysts that improve reactant conversion and selectivity is a key goal. mdpi.com
Zeolite-based catalysis for methylamine synthesis is a prime example of a more sustainable process compared to older methods using corrosive and hazardous reagents. mdpi.com The quest for green catalysts with high atom economy, minimal waste, and reusability is ongoing. researchgate.net In this context, research into catalysts for the amination of biomass-derived oxygenates is particularly relevant. acs.org Biomass is a renewable feedstock, and its conversion into valuable chemicals like amines is a critical objective for sustainable chemistry. acs.orgresearchgate.net For instance, the catalytic amination of alcohols, which can be derived from biomass, is an important industrial process for producing amines. acs.org
The development of novel reactor configurations, such as membrane-based reactors or microreactors, can further enhance the efficiency of catalytic processes involving methylamines. mdpi.com Electrocatalysis and photocatalysis are also emerging fields where methylamine synthesis and conversion can be achieved with a lower environmental footprint. mdpi.com The electrosynthesis of methylamine from CO2 and nitrate is a clear example of how advanced catalysis can contribute to a circular economy by converting waste streams into valuable products.
Development of Advanced Analytical Techniques for Fundamental Chemical Research
Accurate and sensitive analytical methods are essential for studying methylamine sulfate and related compounds in various matrices. tandfonline.com Research in this area focuses on improving detection limits, simplifying sample preparation, and enabling real-time monitoring.
For the characterization of the solid state, techniques like X-ray diffraction, IR spectroscopy, and mass spectrometry have been used to confirm the structure of synthesized methylammonium sulfate. researchgate.net
For quantifying methylamine in complex environmental or biological samples, high-performance liquid chromatography (HPLC) is a powerful tool. A common strategy involves pre-column derivatization to create a stable, easily detectable product. For instance, methylamine in aerosol and gas phase samples can be reacted with phenylisothiocyanate to form a derivative that is then quantified using an HPLC system with a UV-Vis detector. epa.gov A similar approach is used in the OSHA Method 40 for air sampling, where methylamine is collected on a resin coated with 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD chloride) and analyzed by HPLC with a fluorescence or visible detector. jfda-online.com This method is advantageous because the derivative is more stable and easier to quantify than the free amine. jfda-online.com
Other advanced analytical methods applicable to methylamine and related compounds include:
Ion Chromatography : Used to measure various ions, including nitrate, sulfate, and ammonium (B1175870), in extracts containing methylamine. epa.gov
Gas Chromatography (GC) : While the analysis of free, low-molecular-weight amines by GC can be difficult, it is used in some methods, often coupled with mass spectrometry (GC-MS) for volatile compound analysis. jfda-online.comiupac.org
Nuclear Magnetic Resonance (NMR) Spectroscopy : Employed in the analysis of the electrosynthesis of methylamine from CO2 and nitrate to quantify the product.
Film-based Fluorescent Sensors : An emerging technology for detecting contaminant gases like ammonia and other volatile organic compounds, offering portability and power efficiency. rsc.org
Table 2: Selected Analytical Techniques for Methylamine
| Technique | Sample Type | Principle | Reference |
|---|---|---|---|
| HPLC with Pre-Column Derivatization | Aerosols, Gas Phase, Air | Reacts methylamine with an agent (e.g., phenylisothiocyanate, NBD chloride) to form a stable, detectable derivative. | epa.govjfda-online.com |
| Ion Chromatography | Aqueous Extracts | Separates and quantifies inorganic ions that may be present with methylamine. | epa.gov |
| X-ray Diffraction / IR Spectroscopy | Solid Crystal | Characterizes the crystal structure and molecular vibrations of methylammonium sulfate. | researchgate.net |
| 1H NMR Spectroscopy | Aqueous Solution | Quantifies methylamine in solution, particularly for monitoring reaction products. |
Role in Emerging Technologies and Environmental Remediation Strategies
Methylamine and its derivatives are finding roles in emerging technologies aimed at sustainability and environmental protection. The electrosynthesis of methylamine from CO2 and nitrate is a prime example of an emerging technology that addresses both greenhouse gas mitigation and the sustainable production of chemicals. This process transforms waste streams into valuable organonitrogen compounds. Similarly, plasma-assisted ammonia production is being explored as a sustainable alternative to the energy-intensive Haber-Bosch process, which could influence the entire nitrogen chemical supply chain, including methylamine production. nih.govfrontiersin.org
In environmental science, methylamine plays a role in atmospheric chemistry. It is emitted from sources similar to those of ammonia, such as soil and biological activities. epa.gov In the atmosphere, gaseous methylamine can be converted into particulate matter through acid-base reactions with species like sulfuric acid, contributing to aerosol formation. epa.gov Understanding these processes is crucial for modeling air quality and climate.
The principles of environmental remediation are increasingly being applied to pollutants through various strategies, including adsorption, phytoremediation, and advanced catalytic degradation. nih.govmdpi.comacs.org While methylamine itself is not typically a primary target for remediation, the catalytic and biological pathways used for its synthesis and degradation are highly relevant. For example, catalysts designed for environmental remediation aim to completely mineralize pollutants into harmless substances like CO2 and water, a concept that can be applied to industrial waste streams containing amines. nih.gov Porous materials like Metal-Organic Frameworks (MOFs) and zeolites, which are used in methylamine synthesis, are also being heavily researched for their ability to adsorb and remove environmental contaminants from water and air. mdpi.com
Q & A
Basic: How can the solubility of methylamine sulfate be experimentally determined under varying temperatures and pressures?
Methodological Answer:
Solubility studies require controlled measurement of mole fraction in liquid phases across temperature and pressure gradients. Experiments should use precision apparatus (e.g., gravimetric or spectroscopic methods) to quantify this compound dissolution. For example, data from isothermal saturation experiments can be tabulated, with variables such as temperature (25–100°C), pressure (1–10 atm), and solvent composition (e.g., water, organic co-solvents) . Auxiliary data on material purity (e.g., USP-grade standards) and error margins (±1–3% for mole fraction) must be documented to ensure reproducibility.
Basic: What are the standard protocols for synthesizing and purifying this compound in laboratory settings?
Methodological Answer:
Synthesis typically involves neutralizing methylamine with sulfuric acid under controlled stoichiometric conditions. Post-synthesis, purification steps include recrystallization from aqueous ethanol or methanol, followed by vacuum drying. Pharmacopeial guidelines (e.g., USP standards) specify purity thresholds (≥98% by titration) and impurity profiles (e.g., limits for residual solvents or chloride ions) . Characterization via NMR or FT-IR ensures structural integrity.
Advanced: How can computational models simulate this compound’s role in aerosol chemistry, particularly in marine environments?
Methodological Answer:
Extended Aerosol and Inorganics Models (e.g., E-AIM) incorporate ion pairing (e.g., NH₄⁺, SO₄²⁻, CH₃NH₃⁺) and phase equilibria to predict aerosol growth. Case studies should compare scenarios with/without this compound, analyzing hygroscopicity and cloud condensation nuclei activity. For example, Case 1 in E-AIM (NH₄⁺ + SO₄²⁻ + methylamine) quantifies ammonium displacement by methylamine, altering particle acidity and reactivity .
Advanced: What experimental approaches resolve contradictions in this compound’s environmental impact data, such as its dual role in methanogenesis and sulfate reduction?
Methodological Answer:
Controlled enrichment cultures (e.g., marine sediment slurries) with isotopic labeling (¹³C-methylamine) can track metabolic pathways. For instance, methanogenic archaea and sulfate-reducing bacteria compete for methylamine, with sulfate availability modulating methane production. Data from Guaymas Basin studies show methylamine stimulates methanogenesis (+++) in sulfate-depleted conditions but shifts to sulfate reduction (++++) under sulfate-rich scenarios .
Basic: What analytical techniques optimize the quantification of this compound in complex mixtures?
Methodological Answer:
Reverse-phase HPLC with UV detection (210–220 nm) is effective. Mobile phase optimization (e.g., 250 mM phosphate buffer, pH 6.5–7.5, 10–20% methanol) balances retention and resolution. Factorial designs evaluate variables like pH, ion-pairing agents (e.g., methylamine hydrochloride), and column temperature. Calibration curves (0.1–10 mM) with internal standards (e.g., deuterated analogs) improve accuracy .
Advanced: How do sulfate-reducing bacteria (SRB) metabolize this compound in coastal ecosystems, and what genomic tools identify associated pathways?
Methodological Answer:
SRB utilize methylamine via the trimethylamine methyltransferase pathway , linked to dsrAB genes for sulfate reduction. Metagenomic sequencing (e.g., shotgun or targeted amplicon) identifies key enzymes like methylamine dehydrogenase. Enrichment cultures with this compound as the sole carbon/nitrogen source reveal substrate-specific gene expression (e.g., mtoX for methylamine oxidation). Collaborative studies at Warwick University highlight novel archaeal contributions to methylamine cycling .
Basic: How should researchers design experiments to assess this compound’s stability and degradation products in aqueous systems?
Methodological Answer:
Long-term stability studies under accelerated conditions (e.g., 40°C/75% RH) track hydrolysis and oxidation. LC-MS/MS identifies degradation products (e.g., methylammonium, sulfate radicals). Kinetic modeling (pseudo-first-order) quantifies degradation rates, while Arrhenius plots predict shelf-life. USP guidelines recommend pH monitoring (4.5–6.5) to minimize decomposition .
Advanced: What interdisciplinary methods integrate thermodynamic and kinetic data to elucidate this compound’s reaction mechanisms?
Methodological Answer:
Density Functional Theory (DFT) calculations model transition states for reactions like aldime formation (e.g., methylamine + acetaldehyde). Experimental validation via ¹H-NMR (e.g., Bruker DRX 400) tracks imine isomerization (E/Z ratios). Thermodynamic parameters (ΔH‡, ΔS‡) derived from Eyring plots reconcile computational and empirical data, ensuring mechanistic accuracy .
Basic: What quality control measures ensure reproducibility in this compound research?
Methodological Answer:
Batch-to-batch consistency requires certificates of analysis (CoA) for purity (≥99%), validated via titration or elemental analysis. Storage at ≤4°C in desiccators prevents hygroscopic degradation. Collaborative trials (e.g., interlaboratory comparisons) standardize protocols, with deviations documented in supplementary materials .
Advanced: How can systematic reviews address gaps in this compound’s ecological and biochemical roles?
Methodological Answer:
PRISMA-guided reviews synthesize peer-reviewed studies, prioritizing meta-analyses of microbial pathway prevalence (e.g., methanogenesis vs. sulfate reduction). Search strings combine terms like "this compound AND (metabolism OR degradation)" across PubMed, Scopus, and Web of Science. Data extraction tables contrast environmental conditions (e.g., salinity, pH) and microbial consortium compositions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
